![molecular formula C16H11NO4S B2960066 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid CAS No. 847508-31-0](/img/structure/B2960066.png)
7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of quinoline derivatives and exhibits unique properties that make it an attractive target for research.
Aplicaciones Científicas De Investigación
Quinoline and Quinazoline Derivatives as Corrosion Inhibitors
Quinoline and Its Derivatives in Anticorrosive Materials
Quinoline and its derivatives, including those with various polar substituents, have been widely used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding, making them valuable in protecting metals from corrosion in various industrial applications (Verma et al., 2020).
Carboxylic Acids in Biocatalyst Inhibition and Recovery
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, as biorenewable chemicals, show potential in industrial chemical production but can inhibit microbial fermentative processes. The review by Jarboe et al. highlights the mechanisms through which carboxylic acids inhibit microbes like Escherichia coli and Saccharomyces cerevisiae, providing insights for developing more robust microbial strains for industrial applications (Jarboe et al., 2013).
Quinazoline and Pyrimidine Derivatives in Optoelectronic Materials
Optoelectronic Applications of Quinazoline and Pyrimidine Derivatives
Research on quinazoline derivatives extends to electronic devices, showing significant potential in creating novel optoelectronic materials. These compounds are highlighted for their applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other luminescent elements, indicating their broad utility in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Propiedades
IUPAC Name |
7-thiophen-2-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-16(19)10-6-12(15-2-1-5-22-15)17-11-8-14-13(7-9(10)11)20-3-4-21-14/h1-2,5-8H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQATEOFTMUMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CC=CS4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
CAS RN |
847508-31-0 |
Source


|
| Record name | 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


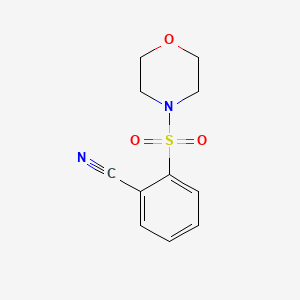
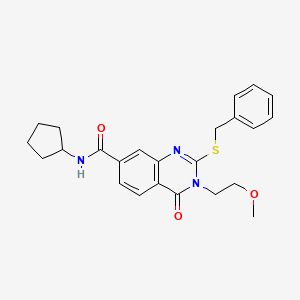
![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)
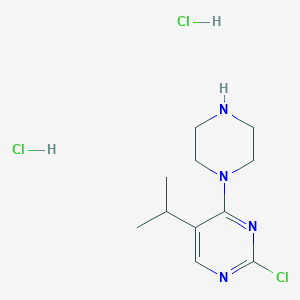
![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)
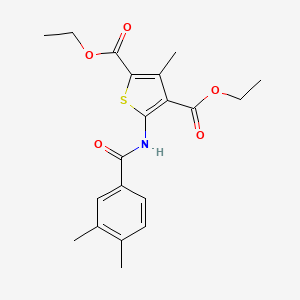
![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

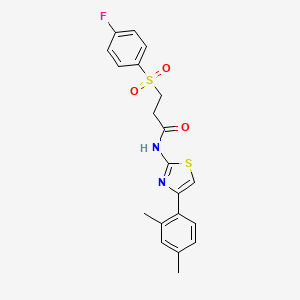

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)